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Compound Name: ) )
methoxyphenylboronic acid

cat. No.: B1278669

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental structural characterization data for 4-Benzyloxy-3-
methoxyphenylboronic acid (CAS No. 243990-53-6) is limited. This guide provides a
comprehensive overview of the expected structural features and detailed experimental
protocols for its characterization based on established analytical techniques for analogous
arylboronic acids.

Introduction

4-Benzyloxy-3-methoxyphenylboronic acid is a member of the arylboronic acid family, a
class of compounds of significant interest in organic synthesis, medicinal chemistry, and
materials science. Their utility as key building blocks in Suzuki-Miyaura cross-coupling
reactions for the formation of carbon-carbon bonds underscores the importance of their
thorough structural characterization. This technical guide outlines the expected
physicochemical properties and the standard analytical methodologies for the comprehensive
structural elucidation of this compound.

Physicochemical Properties

The fundamental properties of 4-Benzyloxy-3-methoxyphenylboronic acid are summarized
in Table 1. These values are primarily derived from its chemical structure and information
available from commercial suppliers.[1]
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Table 1: Physicochemical Properties of 4-Benzyloxy-3-methoxyphenylboronic Acid

Property Value Source
CAS Number 243990-53-6
Molecular Formula C14H15BOa4 [1]
Molecular Weight 258.08 g/mol
Appearance Expected to be a solid
B(O)
SMILES (O)clcce(c(ccl)OCc2cccecc2)0
C
1S/C14H15B0O4/c1-18-14-9-
inChi 12(15(16)17)7-8-13(14)19-10-
n
11-5-3-2-4-6-11/h2-9,16-
17H,10H2,1H3
PBVVDNNISDIUSU-
InChl Key

UHFFFAOYSA-N

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural

confirmation of 4-Benzyloxy-3-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), obtaining

sharp and well-resolved NMR spectra can be challenging.

Expected *H NMR Spectral Data (in DMSO-ds):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0 s (broad) 2H B(OH)2
72-75 m 5H Z:igl H (benzyloxy
~7.1 d 1H Ar-H
~7.0 dd 1H Ar-H
~6.9 d 1H Ar-H
~5.1 S 2H 0O-CH2-Ph
~3.8 S 3H O-CHs

Expected 3C NMR Spectral Data (in DMSO-de):

Chemical Shift (6, ppm)

Assighment

~160 Ar-C-O (benzyloxy)

~150 Ar-C-O (methoxy)

~137 Ar-C (ipso, phenyl)

~130 Ar-C-B

128 - 129 Ar-C (phenyl)

~125 Ar-C

~115 Ar-C

~112 Ar-C

~70 O-CH2-Ph

~56 O-CHs
Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4). The choice of solvent
can influence the equilibrium between the boronic acid and its boroxine form.

e Instrument Setup:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.
o Nuclei to be observed: *H and 3C.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve an
adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and assign the peaks
based on their chemical shifts, multiplicities, and integration values.

Diagram: General Workflow for NMR Analysis of an Arylboronic Acid
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Data Acquisition

Acquire 13C NMR Data Processing & Analysis
spectrum
Fourier Transform, Peak Integration (1H) Spectral Interpretation
Phase & Baseline Correction & Chemical Shift Referencing & Structure Confirmation
Acquire 1H NMR
spectrum

Sample Preparation

Weigh 5-10 mg of
4-Benzyloxy-3-methoxyphenylboronic acid

Dissolve in ~0.7 mL
of deuterated solvent
(e.., DMSO-d6)

Insert sample into
NMR spectrometer
(2400 MHz)

Transfer to
NMR tube
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Crystal Growth

Dissolve compound in a
suitable solvent system

Y

Induce crystallization via
slow evaporation, cooling,
or vapor diffusion

Y

Select a high-quality
single crystal

Data Coallection
Y

Mount crystal on
diffractometer

Y

Collect diffraction data

Structure Solution & Refinement
Y

Process raw data

Y

Solve phase problem
(Direct/Patterson methods)

Y

Refine structural model

Y

Final structural analysis
(bond lengths, angles, etc.)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 4-benzyloxy-3-methoxyphenylboronic acid - 243990-53-6 - Structure, Synthesis,
Properties [organoborons.com]

 To cite this document: BenchChem. [Structural Characterization of 4-Benzyloxy-3-
methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1278669#4-benzyloxy-3-
methoxyphenylboronic-acid-structural-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1278669?utm_src=pdf-custom-synthesis
https://organoborons.com/data/cas-243990-53-6.html
https://organoborons.com/data/cas-243990-53-6.html
https://www.benchchem.com/product/b1278669#4-benzyloxy-3-methoxyphenylboronic-acid-structural-characterization
https://www.benchchem.com/product/b1278669#4-benzyloxy-3-methoxyphenylboronic-acid-structural-characterization
https://www.benchchem.com/product/b1278669#4-benzyloxy-3-methoxyphenylboronic-acid-structural-characterization
https://www.benchchem.com/product/b1278669#4-benzyloxy-3-methoxyphenylboronic-acid-structural-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

